molecular formula C22H22N4 B3002592 2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-28-5

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3002592
CAS RN: 890638-28-5
M. Wt: 342.446
InChI Key: IFSHDDFVFRRBRY-UHFFFAOYSA-N
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Description

The compound "2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are a group of compounds that have garnered interest due to their biological activities, including potential anti-mycobacterial properties against Mycobacterium tuberculosis as well as inhibition activities against various plant species . These compounds are also explored for their potential as serotonin 5-HT6 receptor antagonists, which could have therapeutic implications .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves reactions with various amines. For instance, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, which are structurally related to the compound of interest . Additionally, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through tandem aza-Wittig and annulation reactions, as demonstrated in the creation of novel pyrazolo[3′,4′:2,3]pyrido[4,5-d]pyrimidin-4-ones .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is confirmed using various spectroscopic methods, including 1H NMR and 13C spectroscopy . These techniques are essential for verifying the identity and purity of the synthesized compounds. The molecular structure is crucial for understanding the compound's interactions with biological targets and its overall pharmacological profile.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of pyridopyrazlopyrimidine derivatives with POCl3 followed by NaN3 can yield dichloro- and diazido- derivatives, which can further cyclize to form tetraheterocyclic systems . These reactions expand the chemical diversity of the pyrazolo[1,5-a]pyrimidine scaffold and can lead to compounds with novel biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as molecular weight, surface polar area, cLogP, and the number of rotatable bonds, are important for their biological activity. However, for a series of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines, no significant correlation was observed between these properties and the antagonistic potency at the 5-HT6 receptor, suggesting that other factors, such as the relative position of the heterocycle and sulfophenyl moieties, play a role in defining compound potencies .

Mechanism of Action

While the specific mechanism of action for “2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is not available, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The future directions in the field of pyrazolo[1,5-a]pyrimidines research involve the development of new synthetic routes, the study of their multiple applications, and the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-5-9-18(10-6-14)21-17(4)25-26-20(13-16(3)23-22(21)26)24-19-11-7-15(2)8-12-19/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSHDDFVFRRBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

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